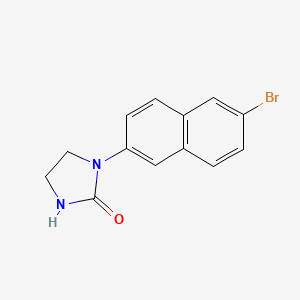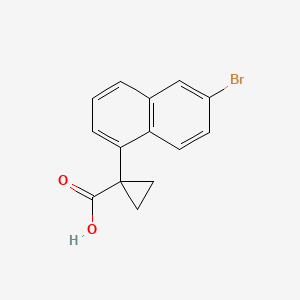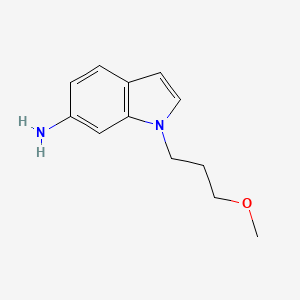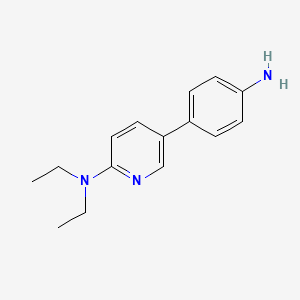
2-Ethylnonanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoyl chloride, 2-ethyl-, also known as 2-ethyl-nonanoyl chloride, is an organic compound with the molecular formula C11H21ClO. It is a derivative of nonanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is a colorless to light yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonanoyl chloride, 2-ethyl-, can be synthesized through the reaction of 2-ethyl-nonanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically occurs under reflux conditions, where the acid is heated with the chlorinating agent, resulting in the formation of nonanoyl chloride, 2-ethyl-, along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases .
Industrial Production Methods
In industrial settings, the production of nonanoyl chloride, 2-ethyl-, involves large-scale chlorination processes. The reaction is carried out in a continuous flow reactor, where 2-ethyl-nonanoic acid is continuously fed into the reactor along with the chlorinating agent. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoyl chloride, 2-ethyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, nonanoyl chloride, 2-ethyl-, hydrolyzes to form 2-ethyl-nonanoic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: React with nonanoyl chloride, 2-ethyl-, under mild conditions to form amides.
Alcohols: React with nonanoyl chloride, 2-ethyl-, in the presence of a base such as pyridine to form esters.
Water: Hydrolyzes nonanoyl chloride, 2-ethyl-, to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
2-Ethyl-nonanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Nonanoyl chloride, 2-ethyl-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Employed in the modification of polymers to enhance their properties.
Biochemistry: Utilized in the synthesis of acylated compounds for biochemical studies.
Medicinal Chemistry: Involved in the development of novel drug candidates through the formation of amide and ester linkages.
Wirkmechanismus
The mechanism of action of nonanoyl chloride, 2-ethyl-, primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in medicinal chemistry, the formation of amide bonds can influence the biological activity of drug candidates by modifying their interaction with target proteins .
Vergleich Mit ähnlichen Verbindungen
Nonanoyl chloride, 2-ethyl-, can be compared with other acyl chlorides such as:
Octanoyl Chloride: Similar in structure but with a shorter carbon chain.
Decanoyl Chloride: Similar in structure but with a longer carbon chain.
Lauroyl Chloride: Contains a longer carbon chain and is used in similar applications.
Palmitoyl Chloride: Has an even longer carbon chain and is used in the synthesis of surfactants and detergents.
Uniqueness
Nonanoyl chloride, 2-ethyl-, is unique due to the presence of the 2-ethyl substituent, which can influence its reactivity and the properties of the resulting derivatives. This structural feature can lead to differences in physical properties, such as boiling point and solubility, as well as variations in reactivity with nucleophiles.
Eigenschaften
CAS-Nummer |
88663-38-1 |
|---|---|
Molekularformel |
C11H21ClO |
Molekulargewicht |
204.73 g/mol |
IUPAC-Name |
2-ethylnonanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-5-6-7-8-9-10(4-2)11(12)13/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
TYODXJZPZUTDPH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(CC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
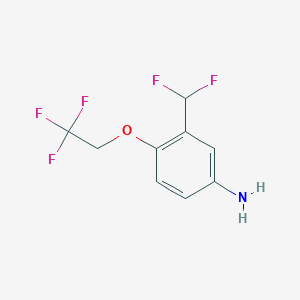
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

